
4-BRomo-N-ethyl-2-methylbenzenesulfonamide
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Overview
Description
4-Bromo-N-ethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group at the nitrogen atom, and a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-2-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Bromination: The amino group is then brominated using bromine or a brominating agent to form 4-bromo-2-methylbenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 4-substituted derivatives of N-ethyl-2-methylbenzenesulfonamide.
Oxidation: Formation of 2-carboxy-4-bromo-N-ethylbenzenesulfonamide or 2-formyl-4-bromo-N-ethylbenzenesulfonamide.
Reduction: Formation of 4-bromo-N-ethyl-2-methylbenzenesulfinamide or 4-bromo-N-ethyl-2-methylbenzenethiol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its structural features allow it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions.
2. Biology
- Enzyme Inhibition Studies : Due to its sulfonamide group, 4-Bromo-N-ethyl-2-methylbenzenesulfonamide is employed in studying enzyme inhibition. It can mimic natural substrates and bind to active sites of enzymes, thereby inhibiting their activity. This property is particularly relevant in researching antimicrobial agents targeting bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis.
3. Medicine
- Pharmaceutical Development : The compound is investigated for its potential as a pharmaceutical intermediate in drug development. Its unique structural characteristics may lead to novel therapeutic agents with enhanced efficacy against various diseases.
4. Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized as an intermediate for producing specialty chemicals, agrochemicals, and dyes. Its versatility makes it valuable in various chemical manufacturing processes.
Case Study 1: Antimicrobial Activity
Research has demonstrated that compounds in the sulfonamide class exhibit significant antimicrobial properties. A study focused on this compound revealed its effectiveness against various bacterial strains by inhibiting dihydropteroate synthase activity. This study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Interaction
A study investigating the interaction of this compound with human intestinal carboxylesterase provided insights into its pharmacodynamics. The results indicated that this compound could selectively inhibit specific isoforms of carboxylesterases, suggesting its role in drug metabolism and efficacy enhancement .
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-methyl-2-methylbenzenesulfonamide
- 4-Bromo-N-ethyl-3-methylbenzenesulfonamide
- 4-Bromo-N-ethyl-2-chlorobenzenesulfonamide
Uniqueness
4-Bromo-N-ethyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the ethyl group at the nitrogen atom differentiates it from other similar compounds, affecting its reactivity and interactions with molecular targets .
Biological Activity
4-Bromo-N-ethyl-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a benzene ring with a bromine atom and an ethyl substituent. Its molecular formula is C10H12BrN1O2S, with a molecular weight of approximately 292.18 g/mol. The presence of the bromine atom is believed to enhance the compound's antimicrobial efficacy by improving its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This mechanism is characteristic of many sulfonamides, which compete with para-aminobenzoic acid (PABA) for binding sites on the enzyme, effectively halting bacterial growth . Additionally, the compound may interact with various enzymes and receptors involved in metabolic pathways, influencing drug metabolism and efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against various pathogens, including:
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 12 | 64 |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Potential
Emerging studies have also explored the anticancer potential of sulfonamide derivatives, including this compound. For instance, in cell line assays, the compound exhibited cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 5.0 |
HeLa (cervical cancer) | 3.5 |
A549 (lung cancer) | 7.2 |
These findings indicate that the compound may interfere with cancer cell proliferation and could be further investigated for its role in cancer therapy .
Case Studies and Research Findings
Recent studies have highlighted the broad spectrum of biological activities associated with sulfonamides similar to this compound:
- Antimicrobial Efficacy : A study published in MDPI evaluated a series of sulfonamide derivatives and found that those containing bromine exhibited enhanced antimicrobial activity compared to their non-brominated counterparts .
- Antitumor Activity : Another research effort focused on sulfonamide derivatives linked to pyrimidine rings showed promising anticancer profiles, suggesting that modifications in structure can significantly impact biological activity .
- Toxicity Studies : Toxicity assessments indicated that while some derivatives exhibit potent biological effects, they also present varying levels of toxicity. For example, certain compounds demonstrated low toxicity at concentrations below 50 µg/mL, highlighting the importance of structure-activity relationships in drug design .
Properties
IUPAC Name |
4-bromo-N-ethyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUFSCHUUDBIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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